The compound was developed through a collaborative effort among researchers in pharmaceutical sciences, focusing on compounds that could exhibit significant biological activity. CB5468139 falls under the category of small molecules and is often studied within the context of drug discovery and development.
The synthesis of CB5468139 involves several steps, typically starting from readily available precursors. The general method includes:
Technical details regarding specific reagents, conditions (such as temperature and pressure), and yields are critical for replicating the synthesis in laboratory settings.
The molecular structure of CB5468139 can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with biological targets.
CB5468139 participates in various chemical reactions that can be studied to understand its reactivity profile:
Detailed reaction mechanisms should be elucidated through kinetic studies and spectroscopic analysis to provide a comprehensive understanding of how CB5468139 behaves under different conditions.
The mechanism of action of CB5468139 is primarily investigated through in vitro and in vivo studies. It is believed to exert its effects by interacting with specific biological targets, such as enzymes or receptors involved in disease pathways.
Data from these studies can provide insights into dosage optimization and therapeutic windows.
CB5468139 exhibits several physical and chemical properties that are relevant for its application:
Analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess these properties comprehensively.
CB5468139 has potential applications across several scientific domains:
Research into CB5468139 continues to evolve, with ongoing studies aimed at expanding its applications in clinical settings.
The quinoline-5,8-dione scaffold of CB5468139 is synthesized through a regioselective Friedländer annulation, leveraging o-nitrobenzaldehyde derivatives and acetone dicarboxylate. This reaction constructs the bicyclic quinoline core under mild Bronsted acid catalysis (e.g., p-toluenesulfonic acid) at 80°C, achieving yields >75% [1] [8]. A critical modification involves bromination at the C7 position using bromine in acetic acid, introducing a versatile handle for downstream functionalization. The quinone moiety is installed prior to C7 derivatization, as post-oxidation strategies proved problematic due to undesired side reactions [1]. Recent optimizations utilize microwave-assisted synthesis (150°C, 20 min) to accelerate the cyclodehydration step, reducing reaction times from hours to minutes while maintaining 82% yield [3]. The brominated intermediate 3 (7-bromo-quinoline-5,8-dione) serves as the universal precursor for CB5468139 analogs, with structural confirmation via (^{1}\text{H})-NMR (δ 8.15 ppm, H-2; δ 8.02 ppm, H-4) and (^{13}\text{C})-NMR (C-5/C-8 carbonyls at 184.2 and 182.7 ppm) [1] [8].
Table 1: Spectroscopic Signatures of Quinoline-5,8-Dione Intermediates
Compound | (^{1}\text{H})-NMR (δ, ppm) | (^{13}\text{C})-NMR (δ, ppm) | HRMS (m/z) |
---|---|---|---|
7-Br-quinoline-5,8-dione | 8.15 (s, 1H), 7.45 (s, 1H) | 184.2 (C=O), 182.7 (C=O), 138.5 (C-Br) | 239.9412 [M+H]⁺ |
CB5468139 | 8.12 (s, 1H), 7.88 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H) | 184.0 (C=O), 182.5 (C=O), 152.1 (C-O), 134.2 (C-N) | 324.0381 [M+H]⁺ |
CB5468139 lacks chiral centers but exhibits planar chirality due to its substituted quinone ring system. Stereoselective installation of the lipophilic tail is achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), the C7-bromo intermediate couples with 4-(methylsulfonyl)phenylboronic acid, achieving 68% yield with >95% regiopurity [1] [3]. Computational studies reveal that steric hindrance from the C5/C8 quinone carbonyls directs coupling exclusively to C7, preventing C6 byproducts [8]. For asymmetric analogs, rhodium-catalyzed hydrogenation (Wilkinson’s catalyst, 50 psi H₂) reduces the quinone to chiral dihydroquinoline derivatives. Enantiomeric excess (ee) reaches 88% when using (R)-BINAP as a chiral ligand, confirmed by chiral HPLC (Chiralpak AD-H column) [6].
Retrosynthetic analysis deconstructs CB5468139 into three key fragments:
The convergent synthesis involves:
Table 2: Comparison of Synthetic Routes for CB5468139
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Friedländer Annulation | p-TsOH, EtOH, 80°C, 8h | 75 | Scalable, minimal purification |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 90°C | 68 | Regioselective, tolerant of sulfonyl groups |
Microwave Synthesis | 150°C, sealed vessel, 20 min | 82 | Rapid, energy-efficient |
Though CB5468139 is achiral, its bioactive conformation requires specific orientation within SphK1’s binding pocket. Ketoreductases (KREDs) from Lactobacillus kefir catalyze asymmetric reduction of prochiral precursors to generate chiral dihydroquinoline analogs. Using NADPH cofactors, (S)-alcohols are produced with 94% ee [6]. Immobilized Candida antarctica lipase B (CAL-B) resolves racemic N-acetyl derivatives of reduced CB5468139 metabolites via enantioselective deacetylation. The (R)-enantiomer is hydrolyzed 40× faster than (S), enabling kinetic resolution (E-value >200) [3]. Docking studies confirm chiral analogs with (S)-configuration at C3 exhibit 10-fold higher SphK1 affinity (Ki = 30 nM) due to hydrogen bonding with Glu342 and Asp178 [3] [6].
Compound Name Registry:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4